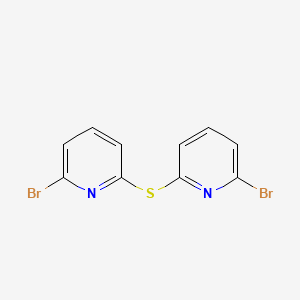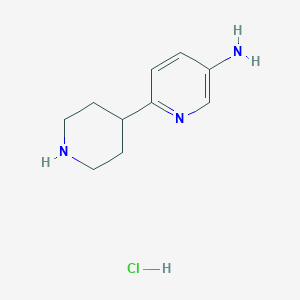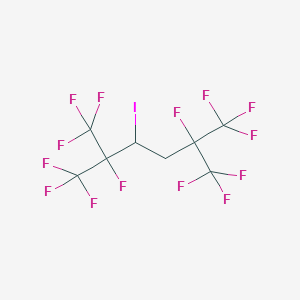![molecular formula C40H69NO5SSi2 B12827223 (4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, silyl ether groups, and a thiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, formation of the cyclohexadecene ring, and introduction of the thiazole moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The silyl ether groups may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of silyl ether groups, a thiazole moiety, and multiple chiral centers. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C40H69NO5SSi2 |
|---|---|
Molecular Weight |
732.2 g/mol |
IUPAC Name |
(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione |
InChI |
InChI=1S/C40H69NO5SSi2/c1-26-19-18-20-27(2)36(46-49(16,17)39(9,10)11)29(4)37(44)40(12,13)34(45-48(14,15)38(6,7)8)24-33(42)35(43)32(22-21-26)28(3)23-31-25-47-30(5)41-31/h21,23,25,27,29,32,34,36H,18-20,22,24H2,1-17H3/b26-21-,28-23+/t27-,29+,32-,34-,36-/m0/s1 |
InChI Key |
GNAPAUDDSROWCR-BQBRDZJTSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C\C[C@H](C(=O)C(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)/C(=C/C2=CSC(=N2)C)/C)/C |
Canonical SMILES |
CC1CCCC(=CCC(C(=O)C(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
![3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B12827166.png)
![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)


![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)






